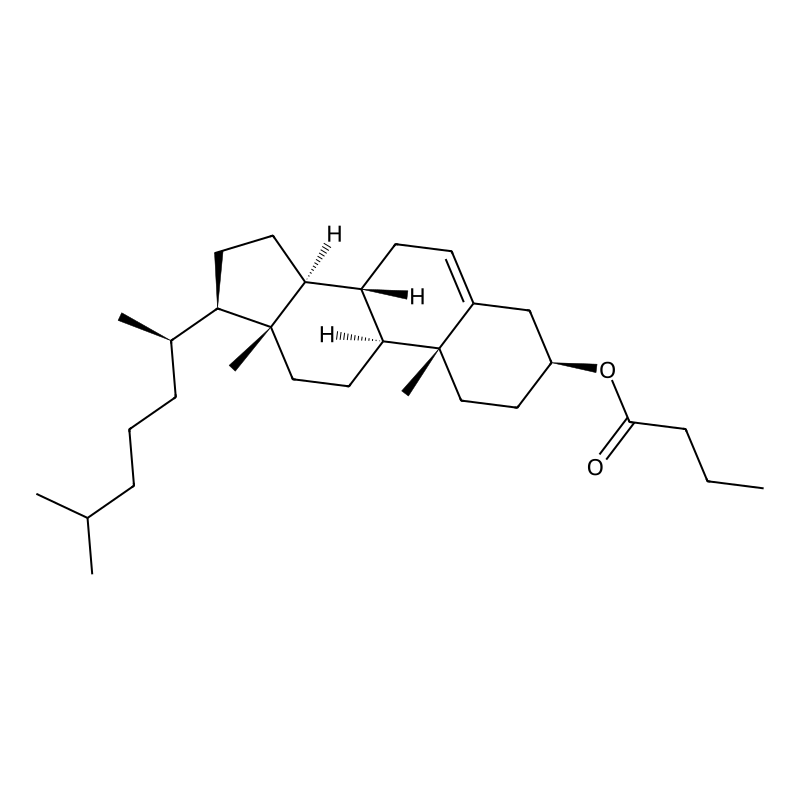

Cholesteryl butyrate

Content Navigation

Free sodium butyrate suffers rapid degradation; cholesteryl butyrate overcomes this as a stable SLN-forming prodrug excipient.

- Sustained intracellular butyrate release, overcoming pharmacokinetic barriers.

- Partial cholesterol substitute in LNPs, boosting immune response without altering particle size.

- Thermally stable cholesteric mesophase up to ~105°C for thermo-optic sensors.

Supplied with ≥98% purity; ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cholesteryl butyrate (CAS 521-13-1) is a short-chain aliphatic ester of cholesterol that functions as a highly versatile structural lipid in advanced nanoparticle formulations and a thermotropic liquid crystal. Unlike free cholesterol, esterification with butyric acid introduces distinct thermophysical properties, including a defined cholesteric mesophase at elevated temperatures and altered lipophilicity. In procurement contexts, it is primarily sourced as a prodrug matrix for solid lipid nanoparticles (SLNs), a functional lipid substitute in mRNA vaccine delivery systems, and an active component in thermo-optic sensors. Its predictable phase transitions and compatibility with supercritical fluid processing make it a critical material for both pharmaceutical formulation and materials science workflows [1].

Research Fit

Substituting cholesteryl butyrate with free butyric acid (or sodium butyrate) or other cholesteryl esters (such as cholesteryl acetate or nonanoate) frequently leads to process or formulation failure. In biological applications, free sodium butyrate suffers from rapid degradation and poor cellular uptake, whereas cholesteryl butyrate forms stable solid lipid nanoparticles that provide sustained intracellular prodrug release [1]. In materials science, substituting with cholesteryl nonanoate drastically lowers the cholesteric-to-isotropic phase transition temperature, rendering the material unsuitable for high-temperature thermo-optic applications [2]. Consequently, exact chain-length specification is mandatory to achieve the target thermal stability and pharmacokinetic profiles.

Substitution Risk

References

- [1] Serpe, L., et al. 'Cholesteryl butyrate solid lipid nanoparticles as a butyric acid pro-drug: effects on cell proliferation, cell-cycle distribution and c-myc expression in human leukemic cells.' Anticancer Drugs, 15(5):525-36, 2004.

- [2] Scholars Research Library. 'Electro Optical Properties of Cholesteric Liquid Crystal.'

SLN Delivery Enhances Antiproliferative Activity

When formulated as solid lipid nanoparticles (CBSLN), cholesteryl butyrate acts as a highly effective prodrug matrix. In HL-60 promyelocytic leukemia cells, CBSLN at 0.5 mM induced a complete block of cell growth and a significant increase in sub-G0/G1 apoptotic cells. In direct contrast, free sodium butyrate at identical concentrations failed to affect cell growth or cell-cycle distribution. This demonstrates cholesteryl butyrate's superior membrane permeability and prolonged intracellular release profile[1].

| Evidence Dimension | Cell growth inhibition (HL-60 cells) |

| Target Compound Data | Complete block of cell growth at 0.5 mM (CBSLN) |

| Comparator Or Baseline | Free sodium butyrate (0% effect on growth at 0.5 mM) |

| Quantified Difference | Complete growth arrest vs. no effect |

| Conditions | HL-60 cell line, 0.5 mM concentration, in vitro assay |

Justifies the procurement of cholesteryl butyrate as a structural prodrug matrix for sustained-release formulations where standard sodium butyrate fails due to poor pharmacokinetics.

Enhanced Immunogenicity in mRNA LNPs

Cholesteryl butyrate can replace standard cholesterol in ionizable lipid nanoparticle formulations (such as SM102-LNPs) to enhance vaccine efficacy. A 25% molar substitution of standard cholesterol with cholesteryl butyrate (B1-LNP) maintained stable nanoparticle size and polydispersity while significantly improving the adaptive immune response compared to the unsubstituted control LNP [1].

| Evidence Dimension | Molar substitution limit for optimal adaptive immunity |

| Target Compound Data | 25% molar substitution of cholesterol with CB (B1-LNP) |

| Comparator Or Baseline | 0% substitution (Standard SM102-LNP) |

| Quantified Difference | Highest adaptive immune improving effect without altering LNP size/PDI |

| Conditions | SM102-LNP formulation, in vivo mRNA delivery models |

Drives the selection of cholesteryl butyrate as a functional lipid substitute in next-generation mRNA vaccine formulations requiring enhanced immunogenicity.

Cholesteric Liquid Crystal Thermal Stability

In thermo-optic and dielectric applications, the ester chain length strictly dictates phase transition temperatures. Cholesteryl butyrate exhibits a crystal-to-cholesteric (S-Chiral) transition at 94.0°C and a cholesteric-to-isotropic transition at 105.5°C. In contrast, the closely related cholesteryl pelargonate (nonanoate) transitions at much lower temperatures (80.0°C and 92.5°C, respectively) [1].

| Evidence Dimension | Cholesteric-to-isotropic phase transition temperature |

| Target Compound Data | 105.5°C |

| Comparator Or Baseline | Cholesteryl pelargonate (92.5°C) |

| Quantified Difference | +13.0°C higher isotropic transition temperature |

| Conditions | Pure liquid crystal samples, dielectric/optical transmittance measurements |

Essential for engineers procuring liquid crystal components that require stable cholesteric phases at elevated operational temperatures (>95°C).

Supercritical CO2 Solubility Profile

The solubility of cholesteryl esters in supercritical CO2 (SC-CO2) is highly dependent on the esterifying group, impacting green extraction and particle formation processes. Dynamic flow measurements show that cholesteryl butyrate possesses a distinct solubility profile compared to aromatic esters like cholesteryl benzoate, with solubility scaling predictably with CO2 density and pressure (12.0 to 24.0 MPa). The addition of polar cosolvents like methanol further enhances its solubility several-fold[1].

| Evidence Dimension | Supercritical CO2 solubility dependence |

| Target Compound Data | Predictable solubility enhancement with pressure and cosolvents |

| Comparator Or Baseline | Cholesteryl benzoate (lower baseline solubility due to aromaticity) |

| Quantified Difference | Distinct phase behavior and higher solubility than bulky aromatic esters |

| Conditions | SC-CO2 at 308.15–328.15 K, 12.0–24.0 MPa, dynamic flow method |

Guides process chemists in selecting the appropriate cholesteryl ester for supercritical fluid micronization or extraction workflows.

SLN Prodrug Formulations

Ideal for developing sustained-release anticancer or anti-inflammatory therapeutics where free sodium butyrate fails due to poor pharmacokinetics and rapid degradation [1].

mRNA Vaccine Adjuvants

Selected as a partial cholesterol substitute in ionizable lipid nanoparticles (e.g., SM102-LNPs) to boost adaptive immune responses without compromising particle size or stability [2].

High-Temperature Thermo-Optic Sensors

Procured for liquid crystal displays and temperature sensors requiring a stable cholesteric mesophase up to ~105°C, outperforming longer-chain esters like cholesteryl nonanoate [3].

Supercritical Fluid Micronization

Utilized in green processing workflows where its specific solubility profile in supercritical CO2 allows for precise particle engineering and extraction [4].

Application Fit Matrix

References

- [1] Serpe, L., et al. 'Cholesteryl butyrate solid lipid nanoparticles as a butyric acid pro-drug.' Anticancer Drugs, 15(5):525-36, 2004.

- [2] ACS Materials Letters. 'Microbiome-Derived Lipid Nanoparticles for Improved Immunogenicity of mRNA Vaccines.' 2024.

- [3] Scholars Research Library. 'Electro Optical Properties of Cholesteric Liquid Crystal.'

- [4] Huang, Z., et al. 'Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents.' Fluid Phase Equilibria, 2004.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Explore Compound Types